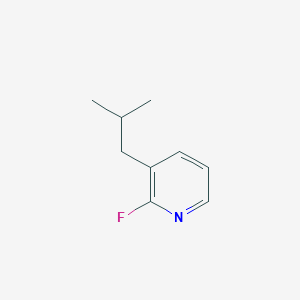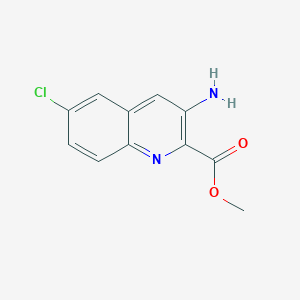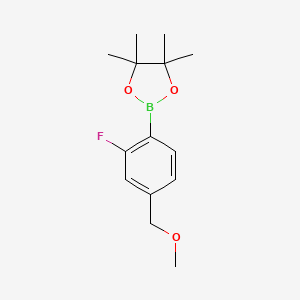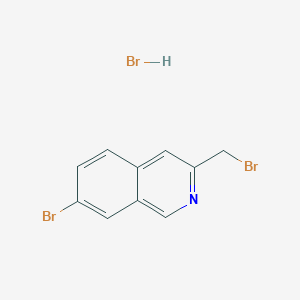
7-Bromo-3-(bromomethyl)isoquinoline hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo-3-(bromomethyl)isoquinoline hydrobromide is a chemical compound with the molecular formula C10H8Br3N. It is commonly used in research settings, particularly in the fields of chemistry and biology. The compound is known for its unique structure, which includes both bromine and isoquinoline moieties, making it a valuable reagent in various chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-(bromomethyl)isoquinoline hydrobromide typically involves the bromination of isoquinoline derivatives. One common method includes the reaction of isoquinoline with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, resulting in the formation of the desired brominated product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
化学反应分析
Types of Reactions
7-Bromo-3-(bromomethyl)isoquinoline hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoisoquinoline derivatives, while oxidation reactions can produce quinoline derivatives .
科学研究应用
7-Bromo-3-(bromomethyl)isoquinoline hydrobromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound is utilized in the study of biological pathways and as a probe in biochemical assays.
Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development.
Industry: Employed in the synthesis of specialty chemicals and materials.
作用机制
The mechanism by which 7-Bromo-3-(bromomethyl)isoquinoline hydrobromide exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. This interaction can modulate various biochemical pathways, making the compound a valuable tool in research .
相似化合物的比较
Similar Compounds
7-Bromoisoquinoline: Lacks the bromomethyl group, making it less reactive in certain substitution reactions.
3-Bromoisoquinoline: Similar structure but with bromine at a different position, affecting its reactivity and applications.
Isoquinoline: The parent compound without any bromine atoms, used as a starting material for various derivatives.
Uniqueness
7-Bromo-3-(bromomethyl)isoquinoline hydrobromide is unique due to the presence of both bromine and bromomethyl groups, which enhance its reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of reactions and applications compared to its simpler analogs .
属性
分子式 |
C10H8Br3N |
|---|---|
分子量 |
381.89 g/mol |
IUPAC 名称 |
7-bromo-3-(bromomethyl)isoquinoline;hydrobromide |
InChI |
InChI=1S/C10H7Br2N.BrH/c11-5-10-4-7-1-2-9(12)3-8(7)6-13-10;/h1-4,6H,5H2;1H |
InChI 键 |
LZWHAUWGQXDGHQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC2=CN=C(C=C21)CBr)Br.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-Chloro-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13673517.png)
![8-Bromo-6-fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13673526.png)
![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B13673535.png)

![5-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13673542.png)

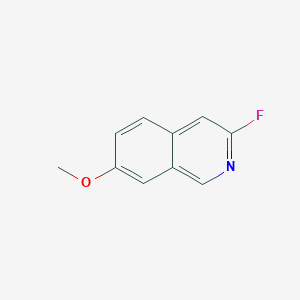
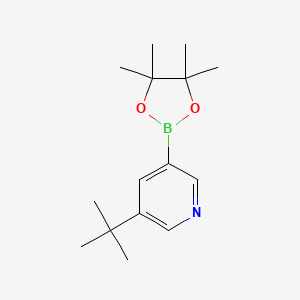
![2-[3-(Trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13673566.png)
